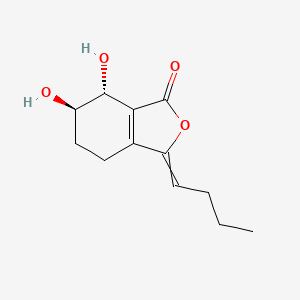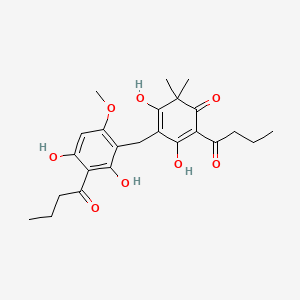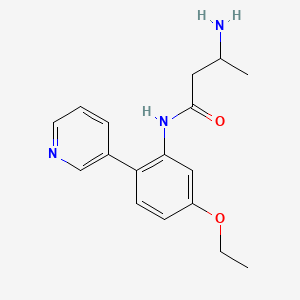![molecular formula C25H32ClFO6 B10783965 Methyl 9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B10783965.png)
Methyl 9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CGP-13774 is a small molecule drug initially developed by Novartis Pharma AG. It has been investigated for its potential therapeutic applications in treating immune system diseases, infectious diseases, otorhinolaryngologic diseases, and respiratory diseases . The compound’s molecular formula is C25H32ClFO6, and it has been studied primarily for conditions such as asthma and allergic rhinitis .
Preparation Methods
The specific synthetic routes and reaction conditions for CGP-13774 are not widely documented in publicly available sources. as a small molecule drug, its synthesis likely involves multiple steps of organic reactions, including the formation of carbon-carbon and carbon-heteroatom bonds, followed by purification and characterization processes. Industrial production methods would typically involve optimizing these synthetic routes for scalability, yield, and purity, often using techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
CGP-13774, like many small molecule drugs, can undergo various chemical reactions. These may include:
Oxidation: Involving the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Involving the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Involving the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
CGP-13774 has been explored for various scientific research applications, including:
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigating its effects on cellular processes and signaling pathways.
Medicine: Evaluating its potential as a therapeutic agent for diseases like asthma and allergic rhinitis.
Industry: Potential applications in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The exact mechanism of action of CGP-13774 is not fully elucidated. it is believed to interact with specific molecular targets and pathways involved in immune and inflammatory responses. This interaction likely modulates the activity of certain enzymes or receptors, leading to therapeutic effects in conditions like asthma and allergic rhinitis .
Comparison with Similar Compounds
CGP-13774 can be compared with other small molecule drugs used for similar therapeutic purposes. Some similar compounds include:
Montelukast: Used for treating asthma and allergic rhinitis by blocking leukotriene receptors.
Fluticasone: A corticosteroid used for reducing inflammation in respiratory conditions.
Cetirizine: An antihistamine used for treating allergic reactions.
Compared to these compounds, CGP-13774’s uniqueness lies in its specific molecular structure and potential mechanism of action, which may offer distinct therapeutic benefits or side effect profiles.
Properties
Molecular Formula |
C25H32ClFO6 |
|---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
methyl 9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C25H32ClFO6/c1-6-20(30)33-25(21(31)32-5)13(2)9-15-16-11-18(27)17-10-14(28)7-8-22(17,3)24(16,26)19(29)12-23(15,25)4/h7-8,10,13,15-16,18-19,29H,6,9,11-12H2,1-5H3 |
InChI Key |
XHUSUTDNSIBJDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)Cl)O)C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2R,3R,4R,5R,6S,7S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10783894.png)
![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10783902.png)

![(2R,3R,4R,5S,6S,7S,8R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B10783928.png)
![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10S,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10783934.png)
![[(1S,2R,3R,4R,5R,6S,8R,9R,10R,13R,14R,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10783939.png)
![(2R,3R,4R,5S,6S,7S,8R,13R,14R,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B10783946.png)
![(1S,5R,8R,10S,11R,14S)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B10783947.png)
![[(2R,3R,4R,5S,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10783948.png)


![(1S,2R,3R,4R,5S,6S,7S,8R,9R,13R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B10783977.png)
![[(1S,2R,4R,5R,6S,8R,9R,13R,14R,16S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10783984.png)

